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Co-factors in ADAM-17 Substrate Recognition: A
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of various co-factors in the

substrate recognition and activity of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key

sheddase involved in numerous physiological and pathological processes. Understanding the

intricate mechanisms by which these co-factors modulate ADAM-17 function is crucial for the

development of targeted therapeutics. This document summarizes key experimental findings,

presents comparative data in a structured format, and provides detailed experimental

methodologies.

Introduction to ADAM-17 and its Co-factors
ADAM-17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a

transmembrane metalloprotease responsible for the ectodomain shedding of a wide array of

cell surface proteins, including cytokines, growth factors, and their receptors. The activity and

substrate specificity of ADAM-17 are tightly regulated by interaction with specific co-factors.

The most well-characterized of these are the inactive rhomboid proteins (iRhoms), particularly

iRhom2, and to a lesser extent, tetraspanins. For comparative purposes, this guide will also

discuss the regulation of the closely related sheddase, ADAM10, by the TspanC8 family of
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tetraspanins, as this provides a valuable parallel for understanding co-factor-mediated

sheddase regulation.

Comparative Analysis of Co-factor Function
The following tables summarize the differential effects of iRhom and TspanC8 co-factors on

ADAM-17 and ADAM10 activity and substrate selectivity. While precise quantitative data on

binding affinities and enzyme kinetics are not extensively available in the current literature, the

semi-quantitative data presented here, derived from cell-based shedding assays, provides a

strong basis for comparison.

Table 1: iRhom Co-factors and ADAM-17 Substrate
Selectivity

Co-factor
Effect on ADAM-17
Maturation &
Trafficking

Key Substrates
Influenced

Experimental
Observations

iRhom1

Essential for ADAM-

17 maturation and

trafficking out of the

endoplasmic

reticulum.

Transforming Growth

Factor-α (TGFα)

Can support the

stimulated shedding of

TGFα.[1]

iRhom2

Essential for ADAM-

17 maturation and

trafficking, particularly

in hematopoietic cells.

[2]

Heparin-binding EGF-

like growth factor (HB-

EGF), Kit ligand 2,

Amphiregulin,

Epiregulin, Tumor

Necrosis Factor-α

(TNFα)

Crucial for the

stimulated shedding of

a broad range of

ADAM-17 substrates.

[2][3] The cytoplasmic

domain of iRhom2 is

required for the

stimulated shedding of

specific substrates.[2]

[3]

No iRhom

ADAM-17 is retained

in the endoplasmic

reticulum and does

not mature properly.[4]

General reduction in

shedding of all ADAM-

17 substrates.

Stimulated shedding

of most ADAM-17

substrates is

abolished.[1]
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Table 2: TspanC8 Co-factors and ADAM10 Substrate
Selectivity (for comparison)

Co-factor
Effect on ADAM10
Trafficking

Key Substrates
Influenced

Experimental
Observations

Tspan5

Promotes ADAM10

exit from the ER and

trafficking to the cell

surface.[5]

Notch, CD44, VE-

cadherin

Positively regulates

ligand-induced Notch

activation.[5][6]

Promotes cleavage of

CD44.[7]

Tspan14

Promotes ADAM10

exit from the ER and

trafficking to the cell

surface.[5]

Notch, GPVI

Positively regulates

ligand-induced Notch

activation.[5] Uniquely

reduces cleavage of

the platelet collagen

receptor GPVI.

Tspan15

Promotes ADAM10

exit from the ER and

trafficking to the cell

surface.[5]

N-cadherin, APP

The only TspanC8

shown to strongly

promote the cleavage

of N-cadherin.[8] Can

inhibit the cleavage of

Amyloid Precursor

Protein (APP) in some

cell types.[7]

Tspan33

Promotes ADAM10

exit from the ER and

trafficking to the cell

surface.[6]

Notch

Appears to be a

negative regulator of

ligand-induced Notch

activity.[6]

Signaling Pathways and Regulatory Mechanisms
The interaction between ADAM-17 and its co-factors is a critical regulatory hub. Structural and

functional studies have revealed key molecular determinants of this regulation.
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Figure 1. ADAM-17 trafficking and substrate cleavage regulated by iRhom2.

Cryo-electron microscopy studies have revealed that iRhom2 interacts with the transmembrane

domain of ADAM-17, a crucial step for the exit of ADAM-17 from the endoplasmic reticulum and

its subsequent maturation in the Golgi apparatus.[4] At the cell surface, the ADAM-17/iRhom2

complex is responsible for the cleavage of specific substrates. The cytoplasmic tail of iRhom2

is implicated in conferring substrate selectivity, suggesting a model where iRhom2 not only acts

as a chaperone but also as a modulator of ADAM-17's catalytic activity towards specific

substrates.[2][3]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
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Co-immunoprecipitation of ADAM-17 and iRhom2
This protocol describes the co-immunoprecipitation of endogenous or overexpressed ADAM-17

and iRhom2 from cell lysates to validate their interaction.

Materials:

Cells expressing ADAM-17 and iRhom2 (e.g., HEK293T, bone marrow-derived

macrophages)

Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and

phosphatase inhibitors)

Antibody against ADAM-17 or iRhom2 for immunoprecipitation (IP-grade)

Control IgG antibody

Protein A/G magnetic beads

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Culture and harvest cells.

Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the primary antibody (anti-ADAM-17 or anti-iRhom2) or

control IgG overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
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Wash the beads 3-5 times with ice-cold Wash Buffer.

Elute the protein complexes from the beads using Elution Buffer.

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both

ADAM-17 and iRhom2.

Cell-Based ADAM-17 Shedding Assay
This assay measures the shedding of an ADAM-17 substrate from the cell surface, which can

be used to assess the impact of co-factor expression.

Materials:

Cells co-transfected with an ADAM-17 substrate (e.g., AP-tagged TGFα) and the co-factor

of interest (e.g., iRhom2).

Cell culture medium

PMA (phorbol 12-myristate 13-acetate) or other stimuli

ADAM-17 inhibitor (e.g., TAPI-1) as a control

Alkaline Phosphatase (AP) substrate and detection reagents

Procedure:

Seed transfected cells in a 96-well plate.

After 24-48 hours, wash the cells and replace the medium with serum-free medium.

Add stimuli (e.g., PMA) and/or inhibitors to the appropriate wells.

Incubate for a defined period (e.g., 1-4 hours) at 37°C.

Collect the cell culture supernatant (containing the shed ectodomain).

Lyse the cells to measure the amount of remaining cell-associated substrate.
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Measure the AP activity in both the supernatant and the cell lysate using an AP substrate

and a plate reader.

Calculate the percentage of shed substrate as (AP activity in supernatant) / (AP activity in

supernatant + AP activity in lysate) * 100.

Cell-Based Shedding Assay Workflow

Co-transfect cells with
Substrate (e.g., AP-TGFα)

and Co-factor (e.g., iRhom2)

Stimulate shedding
(e.g., with PMA)

Collect Supernatant
and Cell Lysate

Measure AP Activity

Calculate % Shedding
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Figure 2. Workflow for a typical cell-based ADAM-17 shedding assay.

In Vitro Fluorogenic Peptide Cleavage Assay
This assay directly measures the enzymatic activity of purified ADAM-17 in the presence or

absence of co-factors using a synthetic fluorogenic substrate.

Materials:

Recombinant ADAM-17 protein

Recombinant co-factor protein (if applicable and available)

Fluorogenic ADAM-17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing Assay Buffer and the fluorogenic substrate.

Add recombinant ADAM-17 (and co-factor, if applicable) to the wells.

Incubate the plate at 37°C.

Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 320

nm, emission at 405 nm).

Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve.

Kinetic parameters (Km and kcat) can be determined by measuring V0 at different substrate

concentrations.
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Alternative Mechanisms and Future Directions
While iRhoms and tetraspanins are key players, other regulatory mechanisms for ADAM-17 are

emerging. These include the influence of the local membrane environment, interactions with

other membrane proteins, and post-translational modifications of both ADAM-17 and its

substrates.

Future research should focus on obtaining high-resolution structural information of ADAM-17 in

complex with various co-factors and substrates. Furthermore, the development of more

sophisticated in vitro and in vivo models will be essential to dissect the precise quantitative

contributions of each co-factor to ADAM-17's diverse functions. This knowledge will be

instrumental in designing highly specific inhibitors that target pathological ADAM-17 activity

while preserving its essential physiological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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